N-(3-bromophenyl)-N'-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both bromophenyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multiple steps. One common method includes the reaction of 3-bromophenylamine with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized with oxadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more reduced form such as a pyrazine derivative.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- N5-(4-BROMOPHENYL)-N6-(3-TRIFLUOROMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
- N5-(4-METHOXYPHENYL)-N6-(3-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
Uniqueness: The unique combination of bromophenyl and methoxyphenyl groups in N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in its biological applications .
Properties
Molecular Formula |
C17H13BrN6O2 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
5-N-(3-bromophenyl)-6-N-(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-13-7-5-11(6-8-13)19-14-15(20-12-4-2-3-10(18)9-12)22-17-16(21-14)23-26-24-17/h2-9H,1H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
WEJPXJSVSOMUCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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